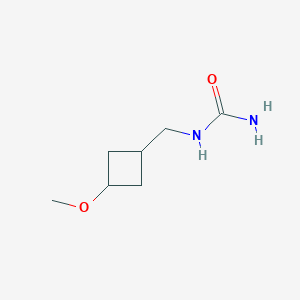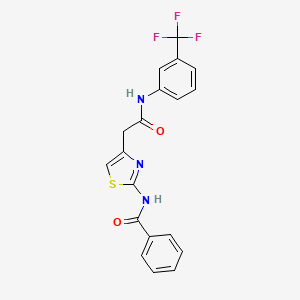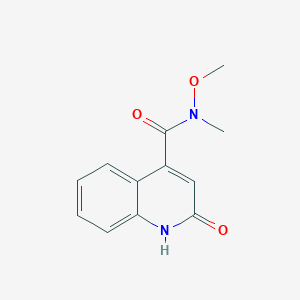
3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one, also known as CFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. This compound has been shown to bind to and modulate the activity of various receptors, including the serotonin and dopamine receptors, leading to changes in neurotransmitter release and synaptic activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects, including potent analgesic and anti-inflammatory effects, modulation of neurotransmitter release and synaptic activity, and changes in behavior and cognition. However, the exact nature and extent of these effects are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one has several advantages for use in lab experiments, including its potent analgesic and anti-inflammatory effects, its ability to modulate neurotransmitter release and synaptic activity, and its relatively low toxicity. However, there are also some limitations to its use, including the need for careful dosing and monitoring to avoid toxicity, and the potential for off-target effects.
Orientations Futures
There are several future directions for research on 3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one, including further studies on its mechanism of action, the development of novel drugs based on its structure, and the exploration of its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to identify any potential limitations or safety concerns associated with its use.
Méthodes De Synthèse
3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one can be synthesized using a variety of methods, including the reaction between 3-(3-chloro-4-fluorophenyl)propan-1-ol and 3-(quinolin-8-yloxy)pyrrolidine. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol or methanol. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
3-(3-Chloro-4-fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one has been extensively studied in the scientific community due to its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of novel pain-relieving drugs. In pharmacology, this compound has been shown to modulate the activity of various neurotransmitter receptors, including the serotonin and dopamine receptors, making it a potential target for the treatment of psychiatric disorders such as depression and schizophrenia. In neuroscience, this compound has been used as a tool to study the role of various neurotransmitter systems in the brain, including the dopaminergic and serotonergic systems.
Propriétés
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O2/c23-18-13-15(6-8-19(18)24)7-9-21(27)26-12-10-17(14-26)28-20-5-1-3-16-4-2-11-25-22(16)20/h1-6,8,11,13,17H,7,9-10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPHWYSLOFWXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione](/img/no-structure.png)
![4-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2898950.png)


![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2898957.png)


![1-(2-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2898962.png)
![1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2898963.png)
![2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B2898964.png)

